Home > Products > Screening Compounds P32431 > 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine -

2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Catalog Number: EVT-14113738
CAS Number:
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines and pyrazoles. Its molecular formula is C8H7ClN4C_8H_7ClN_4, and it features a chloro substituent at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine ring. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various bioactive molecules, particularly those targeting cyclin-dependent kinases (CDKs) and other enzymes involved in cellular regulation.

Source and Classification

The compound is classified under several chemical categories:

  • Heterocycles: It contains nitrogen atoms within its ring structure.
  • Pyrimidines: The pyrimidine ring is a six-membered aromatic ring with two nitrogen atoms.
  • Pyrazoles: The presence of the pyrazole moiety contributes to its biological activity.

It is commercially available through chemical suppliers like Sigma-Aldrich, which provides details about its structure and applications .

Synthesis Analysis

Methods

The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves several key steps, including:

  1. Formation of the Pyrimidine Core: Starting from appropriate precursors, such as 2-chloropyrimidine derivatives, which can be reacted with hydrazine derivatives to introduce the pyrazole moiety.
  2. Chlorination: The introduction of the chloro group can be achieved through electrophilic aromatic substitution or direct chlorination methods.

Technical Details

A common synthetic route includes:

  • Reacting 2-chloropyrimidine with 1-methylhydrazine under acidic conditions to form the corresponding pyrazole derivative.
  • Subsequent purification steps may involve recrystallization or chromatography to isolate the desired product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be represented as follows:

PropertyValue
Molecular FormulaC8H7ClN4C_8H_7ClN_4
Molecular Weight188.62g/mol188.62\,g/mol
IUPAC Name2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
InChI KeyFKQXQCHMISWVAS-UHFFFAOYSA-N
Canonical SMILESClC1=NC(=NC(=C1N(C)C)N)C

This structure highlights the arrangement of atoms and functional groups that contribute to its chemical properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives.

Common Reagents and Conditions

Reactions typically utilize:

  • Nucleophiles like sodium methoxide or primary amines in polar solvents for substitution reactions.
  • Oxidizing agents such as potassium permanganate for oxidation processes.
Mechanism of Action

The mechanism of action for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the active site of these enzymes, it disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the structural compatibility of the compound with the enzyme's binding pocket .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics for small organic molecules:

  • Appearance: Solid form, often crystalline.

Chemical Properties

Key chemical properties include:

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents like DMSO and DMF

These properties are crucial for determining its behavior in various chemical environments and potential applications.

Applications

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has significant applications in scientific research:

  • Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, particularly against cyclin-dependent kinases, which are critical in cancer therapy .
  • Biological Research: Investigated for its potential as an enzyme inhibitor with applications in various therapeutic areas, including oncology and infectious diseases .
Introduction to Pyrazole-Pyrimidine Hybrid Scaffolds in Medicinal Chemistry

Role of Pyrazole and Pyrimidine Motifs in Kinase Inhibition

The pyrazole ring contributes multifaceted binding capabilities critical for kinase inhibition. As an aromatic heterocycle with vicinal nitrogen atoms (positions 1 and 2), it exhibits hydrogen bond acceptor capacity at the pyridine-like nitrogen (N2) while the N1-unsubstituted form retains hydrogen bond donor potential via the NH group. N-methylation, as present in 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, enhances metabolic stability by preventing oxidative N-dealkylation—a common vulnerability in imidazole analogs [2]. This modification transforms pyrazole into a hydrogen bond acceptor scaffold while retaining its resistance to cytochrome P450-mediated degradation, a pharmacokinetic advantage confirmed in FDA-approved PKIs like crizotinib and encorafenib [2] [5].

Pyrimidine serves as a bioisostere of purine nucleotides, mimicking adenine’s binding mode within kinase hinge regions. Its para-diazine structure enables key hydrogen bonding: the endocyclic nitrogen at position 1 accepts a hydrogen bond, while the amine at position 2 donates one, replicating adenine’s interactions with kinase backbone residues [8]. Electrophilic substituents like chlorine at pyrimidine-C2 enhance reactivity for nucleophilic displacement, enabling targeted derivatization. This chlorine atom also modulates electron distribution, enhancing π-stacking with hydrophobic gatekeeper residues (e.g., Phe residue in BRAFV600E) [5]. The 1-methylpyrazol-4-yl group at pyrimidine-C4 extends into the hydrophobic ribose pocket, with its aromatic system facilitating van der Waals contacts and its methyl group restricting solvent accessibility [2] [8].

Table 1: Clinically Approved Pyrazole-Based Protein Kinase Inhibitors

Drug NamePrimary TargetsTherapeutic IndicationStructural Role of Pyrazole
CrizotinibALK, ROS1, METNSCLCBidentate hinge binding via pyrazole N and adjacent C
EncorafenibBRAFV600EMelanoma, CRCHydrophobic occupancy of selectivity pocket
ErdafitinibFGFR1-4Urothelial carcinomaSolubility modulation and hinge interaction
AvapritinibPDGFRα, KITGISTGatekeeper residue engagement
RuxolitinibJAK1/2Myelofibrosis, Polycythemia veraATP-competitive binding with high kinase specificity

Evolution of Pyrazole-Pyrimidine Hybrids as Targeted Therapeutics

The strategic fusion of pyrazole and pyrimidine scaffolds evolved from fragment-based drug design (FBDD) approaches addressing kinase resistance mutations. Early PKIs prioritized fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), but their planar structures often suffered from solubility limitations and off-target effects [2]. Unfused hybrids like 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine introduced three-dimensional topology through meta-linkages, enabling vectorial optimization toward distinct kinase subpockets [2] [5]. This architectural shift proved pivotal in overcoming acquired resistance, particularly in kinases with bulky gatekeeper mutations (e.g., EGFRT790M, BRAFV600E).

Clinical validation emerged through kinase inhibitors employing this hybrid pharmacophore:

  • Encorafenib integrates pyrazole-pyrimidine-benzenesulfonamide to allosterically inhibit BRAFV600E, demonstrating 100-fold selectivity over wild-type BRAF in melanoma therapy [5].
  • Crizotinib utilizes a central pyrazole core flanked by pyrimidine and fluorinated aryl groups, achieving dual inhibition of ALK and ROS1 in NSCLC [2].
  • Pralsetinib features pyrimidine-linked pyrazole extending into the hydrophobic back pocket of RET fusion proteins, maintaining efficacy against solvent-front mutations [2].

Table 2: Pyrazole-Pyrimidine Hybrid Drugs in Clinical Use

DrugMolecular TargetsResistance Mechanism AddressedKey Structural Features
EncorafenibBRAFV600ERAS/RAF dimerizationPyrimidine-C4 pyrazole with sulfonamide linker
ErdafitinibFGFR1-4Gatekeeper mutationsPyrimidine hinge binder with pyrazole solubilizing group
PralsetinibRET fusionsSolvent-front mutations (G810X)Pyrazole-pyrimidine core with indole bioisostere
AvapritinibPDGFRα D842VActivation loop mutationsPyrimidine-linked pyrazole occupying hydrophobic back pocket

The synthetic versatility of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 1135198-88-7) accelerated lead optimization campaigns. Its C2 chlorine serves as a leaving group for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution, while the C4 pyrazole enables further functionalization at C3/C5 positions [4] [5]. This adaptability facilitated rapid generation of structure-activity relationship (SAR) libraries targeting diverse kinases, including JNK isoforms, BRAFV600E, and EGFRL858R/T790M [5] [8].

Rationale for Structural Optimization of 2-Chloro-4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine

Optimization of this scaffold focuses on three strategic objectives: enhancing hinge region binding, modulating selectivity profiles, and improving physicochemical properties. The chlorine atom at pyrimidine-C2 enables direct displacement with amine nucleophiles—a design strategy employed in EGFRT790M inhibitors where aniline derivatives form critical hydrogen bonds with Met793 [8]. Alternatively, Suzuki coupling with boronic acids extends aromatic systems into hydrophobic pockets, as demonstrated in BRAFV600E inhibitors where substituted phenyl groups improve van der Waals contacts with P-loop residues [5].

The N-methylpyrazole moiety balances target engagement and pharmacokinetics:

  • Metabolic Stability: Methylation at pyrazole-N1 prevents oxidative metabolism observed in N-H analogs while maintaining π-stacking capability [2].
  • Stereoelectronic Effects: The methyl group induces torsional restriction, optimizing dihedral angles between pyrazole and pyrimidine rings for complementary kinase binding [5].
  • Solubility Optimization: Unlike fused bicyclic systems, the freely rotatable bond between rings enables conformational adaptation to aqueous environments, potentially improving oral bioavailability [8].

Recent design paradigms exploit this scaffold’s vectorial diversity:

  • Hydrophobic Back Pocket Extension: Pyrimidine-C5 derivatization with aryl/heteroaryl groups targets hydrophobic regions II/III in BRAFV600E, reducing dissociation rates [5].
  • Solubility-Enhancing Modifications: Introduction of ionizable groups at pyrimidine-C6 (e.g., carboxylic acids in CID 165389699) maintains target affinity while improving aqueous solubility [7].
  • Dual Kinase Engagement: Hybridization with secondary pharmacophores yields bifunctional inhibitors (e.g., JNK/BRAFV600E inhibitor 14c) that suppress compensatory signaling pathways in cancer [5].

Table 3: Optimization Strategies for 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine Core

Modification SiteChemical TransformationBiological ImpactRepresentative Application
Pyrimidine-C2Nucleophilic displacementHinge binding augmentationEGFRT790M inhibitors (e.g., 9s)
Pyrimidine-C4None (pyrazole conserved)Hydrophobic pocket occupancyBRAFV600E inhibitors (e.g., encorafenib)
Pyrimidine-C5/C6Cross-coupling or carboxylationSolubility enhancement/back pocket extensionSoluble probes (CID 165389699)
Pyrazole-C3/C5Halogenation/aryl substitutionSelectivity modulation via steric constraintJNK isoform-selective inhibitors

Future developments will leverage crystallographic insights into kinase-scaffold interactions. Molecular docking of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine in BRAFV600E (PDB: 4XV2) reveals potential for C5 halogen bonding with Cys532 and hydrophobic contacts with Trp531 [5]. Similarly, in Hsp90 (PDB: 1BYQ), the pyrimidine nitrogen interacts with Asp93, while the pyrazole occupies a hydrophobic subpocket—a binding mode exploitable in breast cancer therapeutics [10]. These structural insights will guide rational derivatization, positioning this scaffold as a versatile template for next-generation kinase and chaperone inhibitors.

Properties

Product Name

2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3

InChI Key

CLPHKONKJXAECN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.